epothilone F - 208518-52-9

epothilone F

Catalog Number: EVT-267498
CAS Number: 208518-52-9
Molecular Formula: C27H41NO7S
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epothilone F is a derivative or analogue of Epothilone D. Epothilone F is also an active metabolite of Epothilone D. In molecule of Epothilone F, a hydroxymethyl group is on the thiazole ring. Like taxanes, Epothilone F prevents cancer cells from dividing by interfering with tubulin. Early studies in cancer cell lines and in human cancer patients indicate superior efficacy to the taxanes. Epothilone's mechanism of action is similar to taxanes, but their chemical structure is simpler. Due to its better water solubility, cremophors (solubilizing agents used for paclitaxel which can affect cardiac function and cause severe hypersensitivity) are not needed.

Epothilone B

  • Relevance: Epothilone F is a 21-hydroxylated derivative of epothilone B. The bioconversion of epothilone B to epothilone F is catalyzed by the enzyme epothilone-B hydroxylase (EBH). [, , ]
  • Relevance: Epothilone C serves as a starting material in semisynthetic approaches to generate diverse epothilone analogs, including modifications at the C12-C15 ring segment. This highlights the versatility of the epothilone scaffold for structural modifications. []

Epothilone D

  • Relevance: Epothilone D and epothilone F are members of the epothilone family and share structural similarities, particularly in their macrolide core. []

16-Desmethylepothilone B

  • Relevance: The synthesis of 16-desmethylepothilone B demonstrates the ability to generate structural diversity within the epothilone family through total synthesis, further expanding the structure-activity relationship studies. []

Epothilone B10

  • Relevance: This compound highlights the possibility of creating new epothilone analogs through targeted modifications. []

BMS-310705

  • Relevance: BMS-310705 is a derivative of epothilone F. This analog possesses improved esterase stability and high cytotoxic activity, leading to its selection for clinical trials. []
  • Relevance: This analog belongs to the epothilone family, which includes epothilone F, and has garnered significant attention due to its potential as an effective antitumor agent. []

Epothilone A

  • Relevance: While not directly synthesized in the study, Epothilone A, along with other epothilones B, C, D, E, and F, were computationally analyzed for their interactions with the P-glycoprotein (P-gp) efflux pump. []

Epothilone E

  • Relevance: Similar to Epothilone A, Epothilone E was included in the computational analysis of P-gp interactions. Notably, Epothilone E and F were found to form hydrogen bonds with the P-gp, unlike the other epothilones. []

12,13-seco-Epothilone C

  • Relevance: 12,13-seco-Epothilone C highlights a synthetic strategy to modify the epothilone scaffold, showcasing the potential for creating novel epothilone derivatives. []
  • Relevance: This analog, derived from the 12,13-seco-Epothilone C intermediate, demonstrates the successful incorporation of modifications into the epothilone framework. []
Overview

Epothilone F is a member of the epothilone family, which are naturally occurring compounds known for their potential as anticancer agents. These compounds function similarly to taxanes by stabilizing microtubules and preventing cancer cell division, making them valuable in cancer treatment research. Epothilones were first discovered in the 1990s from the myxobacterium Sorangium cellulosum and have since been studied for their structural and functional properties.

Source and Classification

Epothilone F is classified as a macrocyclic lactone and belongs to a broader class of epothilones, which also includes epothilone A, B, and other analogs. These compounds are derived from natural sources but can also be synthesized in the laboratory. The classification of epothilones is based on their structural features, which include a large cyclic structure with specific stereochemistry that is crucial for their biological activity.

Synthesis Analysis

The synthesis of epothilone F can be approached through various methods, including total synthesis and semi-synthesis.

Methods

  1. Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions. For example, one reported method utilizes ring-closing metathesis followed by selective deprotection to yield the desired compound .
  2. Semi-Synthesis: This method starts from naturally occurring precursors. For instance, derivatives of epothilone A or B can be modified to produce epothilone F through specific chemical transformations.

Technical Details

  • Key Steps: The synthesis typically involves the formation of key intermediates such as aldehydes and alcohols, followed by cyclization reactions to form the macrocyclic structure.
  • Reagents: Common reagents used in the synthesis include Grubbs' catalyst for olefin metathesis and various protecting groups to manage functional groups during synthesis.
Molecular Structure Analysis

Structure

Epothilone F has a complex molecular structure characterized by:

  • A macrocyclic lactone ring.
  • Multiple stereocenters that contribute to its biological activity.
  • A specific arrangement of functional groups that influence its interaction with tubulin.

Data

  • Molecular Formula: C₁₈H₃₁N₃O₄S
  • Molecular Weight: Approximately 373.53 g/mol
  • Structural Features: The presence of a thiazole ring and a hydroxyl group are notable features that play roles in its mechanism of action.
Chemical Reactions Analysis

Epothilone F undergoes several important chemical reactions:

  1. Microtubule Binding: Like other epothilones, it binds to β-tubulin, leading to microtubule stabilization.
  2. Antiproliferative Activity: It exhibits significant antiproliferative effects against various cancer cell lines, which is assessed using in vitro assays .

Technical Details

  • The binding affinity to tubulin is crucial for its effectiveness as an anticancer agent. Studies have shown that modifications in its structure can significantly alter its potency and selectivity against cancer cells.
Mechanism of Action

The mechanism of action of epothilone F involves:

  • Microtubule Stabilization: By binding to β-tubulin, it prevents the depolymerization of microtubules, thereby disrupting normal mitotic spindle function during cell division.
  • Induction of Apoptosis: The stabilization leads to abnormal mitosis and eventually triggers apoptosis in cancer cells.

Process Data

Research indicates that epothilones can overcome resistance mechanisms seen with other chemotherapeutic agents like taxanes, providing an alternative pathway for cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder depending on the form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; therefore, it must be stored under appropriate conditions.
  • pH Sensitivity: Stability may vary with pH levels; optimal conditions should be maintained during storage and handling.
Applications

Epothilone F is primarily researched for its potential applications in oncology:

  • Cancer Treatment: Due to its ability to inhibit cancer cell growth by targeting microtubules, it holds promise as a therapeutic agent against various cancers.
  • Drug Development: Ongoing studies focus on modifying the structure of epothilones to enhance their efficacy and reduce side effects compared to traditional chemotherapeutics .
Biosynthesis and Natural Origin

Biogenetic Pathways in Sorangium cellulosum

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

Epothilone F (Epo F) is a 16-membered macrolide derived from a hybrid PKS/NRPS assembly line in the myxobacterium Sorangium cellulosum. The biosynthetic gene cluster spans ~56 kb and comprises 22 open reading frames, including nine PKS modules and one NRPS module (encoded by epoA–epoF) [5]. The initiation module (EpoA, PKS) loads an acetyl unit onto its acyl carrier protein (ACP) domain. This unit is transferred to the NRPS module (EpoB), which incorporates cysteine to form a thioester-tethered intermediate. The EpoB cyclization (Cy) domain then catalyzes condensation, cyclodehydration, and dehydrogenation to generate the characteristic thiazole ring [6] [9]. Subsequent chain elongation occurs via eight PKS modules (EpoC–EpoF), incorporating methylmalonyl-CoA or malonyl-CoA extender units. The final thioesterase (TE) domain in EpoF releases the linear chain, which undergoes macrocyclization to form the lactone core of epothilones [5].

Table 1: Key Modules in Epothilone Biosynthesis

ProteinModule TypeFunctionSubstrate Specificity
EpoAPKS (Loading)Acetyl loading and transferAcetyl-CoA
EpoBNRPSCysteine incorporation, thiazole formationCysteine
EpoCPKSChain elongationMethylmalonyl-CoA
EpoDPKSChain elongationMalonyl-CoA/Methylmalonyl-CoA
EpoEPKSChain elongation and reductionMethylmalonyl-CoA
EpoFPKS (Terminal)Chain termination and macrocyclizationMalonyl-CoA

Post-Translational Modifications and Carrier Protein Interactions

Post-translational phosphopantetheinylation of ACP and peptidyl carrier protein (PCP) domains by a dedicated transferase activates carrier proteins for substrate shuttling. Structural studies of EpoB reveal that its Cy domain contains two 20-Å-long channels: one for docking the upstream EpoA-ACP (delivering the acetyl group) and another for the EpoB-PCP (delivering cysteine) [9]. The intermodule docking between EpoA and EpoB relies on a flexible N-terminal docking domain (residues M1–Q497) in EpoB, which exhibits minimal contact with the Cy domain but ensures precise substrate channeling [9]. Mutagenesis studies confirm catalytic residues N335 and D449 within the Cy domain as essential for heterocyclization, with mutations abolishing thiazole formation [9]. Additionally, the C-terminal linker of EpoB (56 residues) is critical for transferring the methylthiazolylcarboxy intermediate to the downstream PKS module (EpoC) [2].

Table 2: Critical Domains and Linkers in EpoB

Domain/LinkerFunctionKey Structural Features
Cyclization (Cy)Thiazole ring synthesisDual substrate channels; catalytic residues N335/D449
N-terminal docking domainEpoA-ACP interactionFlexible linker (20 residues); modular architecture
C-terminal linkerInterface with EpoC PKS56 residues; deletion disrupts chain elongation

Role of Epoxide Formation in Biosynthetic Precursor Differentiation

Epothilone F arises from the oxidation of epothilone D (Epo D) by the cytochrome P450 monooxygenase EpoK. This enzyme catalyzes stereoselective epoxidation at the C12–C13 double bond of the macrolactone ring [3] [4]. In wild-type S. cellulosum, EpoK activity is tightly regulated, leading to Epo F as a minor product (<1% of total epothilones) alongside predominant Epo B (epoxidated derivative of Epo D) [4]. Disruption of epoK in heterologous hosts like Myxococcus xanthus shifts production exclusively to desoxy derivatives (Epo D and Epo C), while Epo F remains undetectable without functional EpoK [3]. Kinetic analyses reveal that EpoK exhibits higher specificity for Epo D than Epo C, explaining the differential accumulation of Epo F versus Epo E in fermentation broths [8]. Notably, spontaneous degradation of Epo F to 21-hydroxy derivatives further reduces its yield, complicating isolation [4].

Table 3: Kinetic Parameters of EpoK in Epothilone Oxidation

SubstrateProductKm (μM)kcat (s⁻¹)Specificity Constant (kcat/Km)
Epothilone DEpothilone F12.5 ± 1.80.42 ± 0.030.0336
Epothilone CEpothilone E28.3 ± 3.20.38 ± 0.050.0134

Genetic Engineering Approaches for Biosynthetic Optimization

Heterologous Expression in Streptomyces and Other Hosts

Heterologous expression of the epothilone cluster faces challenges due to its size, high GC content (~70%), and cytotoxicity. Initial expression in Streptomyces coelicolor yielded trace amounts of Epo A/B (<0.1 mg/L) due to host sensitivity and inefficient promoter recognition [5] [8]. Myxococcus xanthus, a phylogenetically related myxobacterium, proved more suitable. By integrating the entire 65.4-kb cluster (including native promoters) via homologous recombination, M. xanthus produced Epo A/B at ~20 μg/L. Disruption of epoK in this host redirected synthesis to Epo D (precursor of Epo F), reaching 20 mg/L after fermentation optimization [3]. Further enhancements employed CRISPR/dCas9-VP64 transcriptional activation targeting the epo promoter P3 in S. cellulosum itself, boosting Epo B yields 1.53-fold and Epo D 2.18-fold [8]. Similarly, TALE-TF-VP64 systems increased Epo B production 2.89-fold by outcompeting endogenous repressors at the P3 promoter [8].

Table 4: Heterologous Host Performance in Epothilone Production

Host SystemGenetic ModificationEpothilone YieldKey Limitation
Streptomyces coelicolorFull cluster insertion<0.1 mg/L Epo A/BCytotoxicity; weak promoter activity
Myxococcus xanthusCluster integration + epoK KO20 mg/L Epo DModerate tolerance to epothilones
S. cellulosum So ce M4TALE-TF-VP64 targeting P3 promoter2.89× increase in Epo BNative host constraints

Properties

CAS Number

208518-52-9

Product Name

epothilone F

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

Molecular Formula

C27H41NO7S

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1

InChI Key

UKIMCRYGLFQEOE-RGJAOAFDSA-N

SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Epothilone F.

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C

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